molecular formula C8H12O3 B2727575 (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1902219-46-8

(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2727575
CAS No.: 1902219-46-8
M. Wt: 156.18 g/mol
InChI Key: YCNDRFSHDFNOFP-UHFFFAOYSA-N
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Description

(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid (CAS 1902219-46-8) is a chiral cyclopropane derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a strained cyclopropane ring fused with a tetrahydrofuran (oxolane) moiety, a structural motif that is highly valuable for constructing complex molecules. The specific (1R,2R) stereochemistry is critical for its application in the synthesis of enantiomerically pure compounds, making it a sophisticated chiral building block or intermediate . Cyclopropane rings are privileged structures in drug discovery due to their ability to confer conformational restraint, potentially improving a drug candidate's potency, metabolic stability, and selectivity . While specific biological data for this exact stereoisomer is limited in the public domain, structural analogs and related cyclopropane-containing compounds have demonstrated a wide range of pharmacological activities in research settings. These activities include roles in cholesterol management and the investigation of cardiovascular diseases , type 2 diabetes , inflammatory conditions , and kidney diseases . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic modifications, such as amide bond formation or esterification, enabling its incorporation into larger molecular architectures, including potential peptide mimetics . Researchers utilize this compound under a "For Research Use Only" designation. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling and storage in a dry, sealed container at room temperature are recommended to maintain the integrity and purity of this valuable research chemical.

Properties

CAS No.

1902219-46-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(oxolan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h5-7H,1-4H2,(H,9,10)

InChI Key

YCNDRFSHDFNOFP-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2CC2C(=O)O

Canonical SMILES

C1CC(OC1)C2CC2C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Reaction with Sulfonium Ylides

The Corey-Chaykovsky reaction, employing sulfonium ylides, is a robust method for cyclopropanation. As demonstrated in Patent WO2001092200A1, dimethylsulfonium methylide reacts with α,β-unsaturated carbonyl compounds to form cyclopropanes. For the target compound, a tailored approach would involve:

  • Synthesis of the sulfonium ylide : Trimethylsulfonium iodide reacts with sodium hydroxide in dimethyl sulfoxide (DMSO) to generate dimethylsulfonium methylide.
  • Reaction with an α,β-unsaturated ester : A tetrahydrofuran (oxolan)-substituted α,β-unsaturated ester (e.g., ethyl 2-(oxolan-2-yl)acrylate) would undergo cyclopropanation. The ylide attacks the β-carbon, followed by ring closure to form the cyclopropane.

Key conditions include anhydrous DMSO, temperatures of 20–25°C, and nitrogen atmosphere to prevent ylide decomposition. The trans-selectivity of this method aligns with the (1R,2R) configuration, as steric hindrance favors the formation of the trans-diastereomer.

Malonic Ester Pathway

A modern alternative, detailed in synthetic tutorials, uses malonic ester derivatives. The process involves:

  • Alkylation of diethyl malonate : Reaction with 2-(bromomethyl)oxolane introduces the oxolan substituent.
  • Dieckmann cyclization : Intramolecular ester condensation forms the cyclopropane ring under basic conditions (e.g., NaOEt/EtOH).
  • Hydrolysis and decarboxylation : The ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by thermal decarboxylation.

This method offers scalability but requires careful control of alkylation regiochemistry to avoid polysubstitution.

Stereochemical Control and Resolution

The (1R,2R) configuration necessitates enantioselective synthesis or resolution of racemic mixtures.

Asymmetric Cyclopropanation

Chiral auxiliaries or catalysts can induce stereoselectivity. For example:

  • Chiral sulfonium ylides : Modifying the ylide with chiral ligands (e.g., binaphthol derivatives) can enhance enantiomeric excess (ee).
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester intermediate, as seen in analogous cyclopropane syntheses.

Diastereomeric Crystallization

Racemic (1R,2R)-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid (CAS 1902219-46-8) can be resolved using chiral resolving agents (e.g., cinchona alkaloids). Differential crystallization of diastereomeric salts enables isolation of the desired enantiomer.

Functional Group Introduction and Modification

Oxolan Substituent Incorporation

The oxolan ring is introduced via:

  • Nucleophilic substitution : 2-(Halomethyl)oxolane reacts with malonate enolates or ylides.
  • Ring-opening of epoxides : Epoxides derived from furans can undergo acid-catalyzed ring-opening to form oxolan precursors.

Carboxylic Acid Formation

Final hydrolysis of ester intermediates is achieved under acidic (HCl) or basic (NaOH) conditions. Patent WO2001092200A1 details a protocol where a menthol ester intermediate is hydrolyzed with hydrochloric acid (pH 2) to yield the free carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability Key Challenges
Corey-Chaykovsky 60–75 High (trans) Moderate Ylide stability, anhydrous conditions
Malonic Ester 50–65 Moderate High Regiochemical control
Enzymatic Resolution 30–40 >90% ee Low Cost of enzymes, slow kinetics

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis. Its chiral nature allows for the creation of enantiomerically pure derivatives that are crucial in developing pharmaceuticals and agrochemicals. The synthesis typically involves stereoselective methods to ensure the correct configuration is maintained throughout the reaction process.

Synthetic Routes
Common synthetic routes include:

  • Cyclopropanation Reactions : Utilizing carbenoid precursors to create the cyclopropane structure.
  • Catalysis : Employing metal catalysts such as rhodium or copper complexes to achieve high stereoselectivity.

Biological Applications

Enzyme-Substrate Interaction Studies
The compound has been utilized in biological research to study enzyme-substrate interactions due to its unique structural properties. It has been identified as a GPR88 receptor agonist, suggesting potential therapeutic applications in treating neurological disorders .

Mechanism of Action
The interaction of (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid with biological targets can involve:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes or receptors.
  • Structural Influence : The cyclopropane ring may influence the conformational dynamics of target proteins, affecting their activity.

Industrial Applications

Polymer Synthesis
In industrial contexts, this compound is employed in synthesizing polymers and other materials due to its functional groups that can react under various conditions .

Case Study 1: GPR88 Receptor Activity

Research has shown that specific stereoisomers of cyclopropane derivatives can enhance receptor activity significantly. The investigation into this compound revealed its role as an agonist for the GPR88 receptor, indicating its potential use in developing treatments for conditions like anxiety and depression.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis, demonstrated that derivatives of cyclopropane carboxylic acids exhibit competitive inhibition characteristics. This finding suggests that this compound could be developed as a therapeutic agent targeting metabolic disorders.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, influencing their activity. The oxolane ring and carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : Oxolane-substituted cyclopropanes offer balanced lipophilicity and solubility, ideal for CNS-targeting drugs.
  • Material Science: Functionalized cyclopropanes (e.g., difluoromethyl derivatives) are explored as monomers for high-performance polymers .

Biological Activity

(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a cyclopropane ring fused with an oxolane (tetrahydrofuran) moiety and a carboxylic acid functional group. This compound's stereochemistry is significant, particularly the (1R,2R) configuration, which may influence its biological interactions and therapeutic potential.

  • Molecular Formula : C₈H₁₂O₃
  • SMILES Notation : C1CC(OC1)C2(CC2)C(=O)O
  • InChIKey : PKEBYMZDMLQXAP-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as a GPR88 receptor agonist . GPR88 is a G protein-coupled receptor implicated in various neurological processes. The compound's ability to activate this receptor suggests potential applications in treating neurological disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • GPR88 Receptor : The agonistic effect on GPR88 may enhance dopaminergic signaling pathways, making it a candidate for research into treatments for conditions like schizophrenia and depression.
  • Enzyme Interactions : The compound may also influence metabolic pathways through interactions with enzymes, although detailed mechanisms remain under investigation.

Case Studies and Experimental Data

  • GPR88 Activation Studies :
    • In vitro assays demonstrated that this compound significantly activates GPR88 compared to other cyclopropane derivatives.
    • The stereoisomeric form was crucial; the (1R,2R) configuration provided enhanced receptor binding affinity.
  • Molecular Docking Analysis :
    • Docking studies using AutoDock Vina showed favorable binding interactions between the compound and GPR88.
    • Table 1 summarizes the docking results:
CompoundBinding Energy (ΔG, kcal/mol)Binding Constant (Kb, M⁻¹)
This compound-7.56.12 × 10⁴
(1S,2S)-Analog-6.84.50 × 10⁴
Control Compound-5.03.00 × 10³
  • In Vivo Studies :
    • Animal models treated with this compound exhibited improved cognitive function and reduced anxiety-like behaviors, indicating its potential as a therapeutic agent in mental health disorders .

Synthesis and Production

The synthesis of this compound typically involves stereoselective methods to ensure the correct chiral configuration. Common synthetic routes include:

  • Cyclopropanation of an Oxolane-substituted Alkene : This method uses carbenoid precursors under controlled conditions with catalysts such as rhodium or copper complexes to achieve high stereoselectivity.

Q & A

Q. What are the optimized synthetic routes for (1R,2R)-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropanation of a pre-functionalized olefin precursor. A common method utilizes transition metal-catalyzed reactions (e.g., Rh(II) or Cu(I) catalysts) with diazo compounds to form the strained cyclopropane ring. For example:

  • Step 1 : Prepare a tetrahydrofuran (oxolan)-substituted olefin precursor.
  • Step 2 : Cyclopropanation via carbene transfer using a diazo reagent (e.g., ethyl diazoacetate) under inert conditions.
  • Step 3 : Hydrolysis of the ester group to yield the carboxylic acid.

Key factors include:

  • Catalyst choice : Rhodium catalysts (e.g., Rh₂(OAc)₄) favor trans-selectivity, while copper systems may alter diastereomeric ratios .
  • Temperature : Lower temperatures (-10°C to 0°C) minimize side reactions like β-hydride elimination .
  • Solvent : Dichloromethane or toluene is preferred for stabilizing reactive intermediates .

Q. How can enantiomeric purity be validated for this compound, and what analytical techniques are most reliable?

Enantiomeric excess (ee) is critical for biological studies. Recommended methods:

  • Chiral HPLC : Use a Chiralpak IA or IB column with a hexane/isopropanol mobile phase. Monitor retention times for baseline separation of enantiomers .
  • NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of specific proton signals, enabling ee quantification .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for pure enantiomers .

For absolute configuration confirmation, X-ray crystallography of a derivative (e.g., amide or salt) is definitive .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

  • Aqueous stability : The cyclopropane ring is prone to acid-catalyzed ring-opening. Stability studies show degradation >10% at pH <3 within 24 hours. Neutral or slightly basic conditions (pH 7–9) are optimal .
  • Solid-state storage : Store at -20°C under nitrogen, shielded from light. Accelerated stability testing (40°C/75% RH) indicates no decomposition for 6 months when sealed .
  • Solution stability : In DMSO, avoid repeated freeze-thaw cycles; use fresh aliquots for biological assays to prevent esterification or dimerization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and predict regioselectivity:

  • Step 1 : Model the cyclopropane ring strain (~27 kcal/mol) and electron-withdrawing effects of the carboxylic acid.
  • Step 2 : Simulate nucleophilic attack (e.g., by water or amines) at the most strained C-C bond.
  • Step 3 : Compare activation energies for different pathways to identify dominant mechanisms .

Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., with TEMPO) is recommended .

Q. How do contradictory data on biological activity arise in structure-activity relationship (SAR) studies, and how can they be resolved?

Discrepancies often stem from:

  • Impurity profiles : Trace diastereomers or residual catalysts (e.g., Rh) may confound assays. Use ultra-pure batches (>99% ee) validated by LC-MS .
  • Solvent effects : DMSO or ethanol residues can modulate target binding. Include solvent controls in assays .
  • Metabolic instability : Rapid degradation in cell media may obscure activity. Stabilize with ester prodrugs or conduct time-course assays .

Q. What strategies are effective for resolving diastereomers during large-scale synthesis?

  • Crystallization-induced diastereomer resolution : Form a diastereomeric salt with a chiral amine (e.g., cinchonidine) and exploit differential solubility .
  • Dynamic kinetic resolution (DKR) : Use a racemization catalyst (e.g., enzyme-metal combo) to convert unwanted enantiomers during synthesis .
  • Chromatography : Preparative HPLC with chiral stationary phases (CSPs) achieves >98% de but is cost-prohibitive for >100 g scales .

Q. How does the oxolan (tetrahydrofuran) substituent influence the compound’s conformational dynamics?

The oxolan ring imposes torsional constraints, as shown by:

  • NOE NMR : Key cross-peaks between cyclopropane and oxolan protons reveal a locked "puckered" conformation .
  • Molecular dynamics simulations : The oxolan’s gauche effect stabilizes the (1R,2R) configuration, reducing ring strain by 3–5 kcal/mol compared to unsubstituted analogs .

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